molecular formula C6H14ClNO B8232572 (S)-(3-Methylpyrrolidin-3-YL)methanol hydrochloride

(S)-(3-Methylpyrrolidin-3-YL)methanol hydrochloride

Cat. No.: B8232572
M. Wt: 151.63 g/mol
InChI Key: GMJKCWLIAXOIEZ-RGMNGODLSA-N
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Description

(S)-(3-Methylpyrrolidin-3-YL)methanol hydrochloride is a chemical compound with the molecular formula C6H14ClNO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(3-Methylpyrrolidin-3-YL)methanol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (S)-3-methylpyrrolidine.

    Hydroxymethylation: The (S)-3-methylpyrrolidine undergoes hydroxymethylation to introduce the methanol group.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as:

    Catalytic Hydrogenation: To ensure efficient hydroxymethylation.

    Crystallization: For the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-(3-Methylpyrrolidin-3-YL)methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Such as alkyl halides for substitution reactions.

Major Products

The major products formed from these reactions include:

    Aldehydes: From oxidation of the methanol group.

    Alcohols: From reduction reactions.

    Substituted Pyrrolidines: From substitution reactions.

Scientific Research Applications

(S)-(3-Methylpyrrolidin-3-YL)methanol hydrochloride has a wide range of applications in scientific research, including:

Chemistry

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Acts as a catalyst in certain organic reactions.

Biology

    Enzyme Inhibition Studies: Used to study the inhibition of specific enzymes.

    Biochemical Pathways: Investigated for its role in various biochemical pathways.

Medicine

    Pharmaceutical Research: Explored for its potential therapeutic effects.

    Drug Development: Used in the development of new drugs targeting specific diseases.

Industry

    Chemical Manufacturing: Utilized in the production of various chemical products.

    Material Science: Investigated for its potential use in the development of new materials.

Mechanism of Action

The mechanism of action of (S)-(3-Methylpyrrolidin-3-YL)methanol hydrochloride involves its interaction with specific molecular targets and pathways. It is known to:

    Bind to Enzymes: Inhibiting their activity and affecting biochemical pathways.

    Modulate Receptor Activity: Interacting with receptors to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Methylpyrrolidine: The parent compound without the methanol group.

    ®-(3-Methylpyrrolidin-3-YL)methanol hydrochloride: The enantiomer of the compound.

    Pyrrolidine Derivatives: Other derivatives of pyrrolidine with different functional groups.

Uniqueness

(S)-(3-Methylpyrrolidin-3-YL)methanol hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[(3S)-3-methylpyrrolidin-3-yl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6(5-8)2-3-7-4-6;/h7-8H,2-5H2,1H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJKCWLIAXOIEZ-RGMNGODLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCNC1)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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